molecular formula C10H12N2OS B11803240 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11803240
M. Wt: 208.28 g/mol
InChI Key: BZGUQRVTXVXOKP-UHFFFAOYSA-N
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Description

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound with a unique structure that includes both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide in an alkaline medium . This reaction results in the formation of a mixture of oxidation products, including the desired compound.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process typically involves the use of high-quality reagents and advanced synthesis techniques to achieve the desired yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium ferricyanide can lead to the formation of bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Scientific Research Applications

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, the compound may exhibit affinity to certain protein domains, such as the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction can lead to the modulation of biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-(6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H12N2OS/c13-7-12-5-1-2-9(12)8-3-4-10(14)11-6-8/h3-4,6-7,9H,1-2,5H2,(H,11,14)

InChI Key

BZGUQRVTXVXOKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CNC(=S)C=C2

Origin of Product

United States

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